4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

Description

Chemical Identity and Systematic Nomenclature

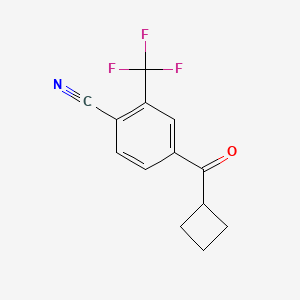

The compound’s systematic IUPAC name, 4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile , reflects its substituent arrangement on the benzene ring. The benzonitrile backbone (C₆H₄CN) is modified at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a cyclobutanecarbonyl moiety (-CO-C₄H₇). The molecular formula is C₁₃H₁₀F₃NO , with a molecular weight of 253.22 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀F₃NO |

| Molecular Weight | 253.22 g/mol |

| Key Functional Groups | Benzonitrile, trifluoromethyl, cyclobutanecarbonyl |

The trifluoromethyl group contributes electron-withdrawing effects, while the cyclobutanecarbonyl group introduces steric strain and conformational rigidity. These features influence reactivity in substitution and cycloaddition reactions, making the compound a versatile intermediate.

Historical Context of Discovery and Initial Characterization

While the exact date of its first synthesis is not explicitly documented, the compound’s development aligns with advances in fluoroorganic chemistry and ketone-functionalized aromatics during the early 21st century. Its synthesis likely builds on methods for trifluoromethyl-substituted benzonitriles, such as the bromination-cyano substitution route described in patents for analogous structures. For example, the preparation of 4-amino-2-trifluoromethylbenzonitrile involves bromination of trifluoromethylfluorobenzene followed by cyano substitution, a strategy adaptable to introduce the cyclobutanecarbonyl group via acylative coupling.

The compound’s initial characterization focused on its spectral properties, including nuclear magnetic resonance (NMR) peaks for the cyclobutane ring (δ ~2.5–3.5 ppm for methylene protons) and infrared (IR) absorption bands for the nitrile (-C≡N, ~2230 cm⁻¹) and carbonyl (-C=O, ~1700 cm⁻¹) groups. These analytical markers remain critical for quality control in research applications.

Academic Significance in Contemporary Heterocyclic Chemistry

This compound’s academic value lies in its dual role as a hydrogen bond acceptor (via the nitrile and carbonyl groups) and a sterically constrained building block (due to the cyclobutane ring). These attributes make it advantageous in designing:

- Protein-protein interaction (PPI) inhibitors : Its rigidity mimics tertiary structural motifs in peptides, enabling disruption of helical protein interfaces.

- Androgen receptor antagonists : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic receptor pockets.

Additionally, its inclusion in screening libraries like the PPI Helix Turn 3D-Mimetics Library underscores its utility in drug discovery. Researchers leverage its modular structure to synthesize derivatives for activity profiling against cancer targets and nuclear receptors. Recent studies emphasize its potential in optimizing pharmacokinetic properties, such as logP (1.797) and polar surface area (54.4 Ų), which balance solubility and membrane permeability.

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8H,1-3H2 |

InChI Key |

YCIYZLNYKUWZPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of trifluoromethyl-substituted benzonitriles typically involves:

- Introduction of the trifluoromethyl group onto a benzene ring.

- Installation of a nitrile group (–CN) via cyanation.

- Functional group transformations to introduce additional substituents such as cyclobutanecarbonyl.

Two main synthetic routes are prominent:

- Halogenation followed by cyanation and further substitution (as in preparation of 4-amino-2-trifluoromethylbenzonitrile).

- Direct cyanation of trifluoromethyl-substituted aryl halides using palladium-catalyzed cross-coupling .

These methods can be adapted to prepare 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile by incorporating the cyclobutanecarbonyl moiety at an appropriate stage.

Detailed Preparation Methodology

Three-Step Process for 4-Amino-2-trifluoromethylbenzonitrile (Relevant Precursor)

A patented method (CN1810775B) describes a three-step synthesis that can be adapted for related compounds:

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Position-selective bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, vitriol oil, dibromo hydantoin (C5H6Br2N2O2), reflux 5–7 h | Selective bromination at the 4-position; mol ratio dibromo hydantoin:m-trifluoromethyl fluorobenzene = 0.6:1; product purity >98% |

| 2 | Cyanation (cyano group displacement) | 4-Fluoro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, quinoline, reflux ~20 h | Replacement of bromide by –CN group; mol ratio CuCN:aryl bromide ~1:1; quinoline as solvent/base; yield ~73-75% overall |

| 3 | Aminolysis (ammonia substitution) | 4-Fluoro-2-trifluoromethylbenzonitrile, liquefied ammonia, ethanol, 120 °C, 8 h, followed by toluene purification | Ammonia substitutes fluorine to yield 4-amino-2-trifluoromethylbenzonitrile; product purity >99% by HPLC |

Adaptation for Cyclobutanecarbonyl Group:

- The cyclobutanecarbonyl substituent can be introduced via acylation (Friedel-Crafts acylation or coupling reactions) on the nitrile-substituted trifluoromethylbenzene intermediate or on the amino derivative depending on reactivity and desired regioselectivity.

Palladium-Catalyzed Cyanation of 4-Trifluoromethylchlorobenzene

A more recent and industrially relevant method (CN109320433B) employs palladium-catalyzed cyanation:

| Parameter | Details |

|---|---|

| Starting Material | 4-Trifluoromethylchlorobenzene |

| Cyanating Agent | Potassium ferrocyanide (anhydrous preferred for better yield) |

| Catalyst | Palladium acetate (0.2–1 mol%) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| Reaction Temperature | 160–190 °C |

| Cyanating Agent Molar Ratio | 16.7–100 mol% relative to aryl chloride |

| Yield | >90% |

| Advantages | Economical, scalable, high yield, low catalyst loading |

This method offers a direct and efficient route to 4-trifluoromethylbenzonitrile, which can be further functionalized to introduce the cyclobutanecarbonyl group.

Proposed Synthetic Route for this compound

Based on the above methods, a plausible synthetic sequence is:

Synthesis of 4-trifluoromethylbenzonitrile via palladium-catalyzed cyanation of 4-trifluoromethylchlorobenzene.

Directed ortho-acylation of 4-trifluoromethylbenzonitrile with cyclobutanecarbonyl chloride or via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce the cyclobutanecarbonyl group at the 2-position.

Purification and characterization by standard organic techniques.

Data Table Summarizing Key Preparation Parameters

| Compound/Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 4-Amino-2-trifluoromethylbenzonitrile (3-step method) | 1) Bromination: dibromo hydantoin, acetic acid, reflux 5-7 h 2) Cyanation: CuCN, quinoline, reflux 20 h 3) Aminolysis: NH3, ethanol, 120 °C, 8 h |

73–75 (overall) | >99 (HPLC) | Industrial scale, low cost, high purity |

| 4-Trifluoromethylbenzonitrile (Pd-catalyzed) | 4-Trifluoromethylchlorobenzene, K4Fe(CN)6, Pd(OAc)2, Xantphos, 160-190 °C | >90 | Not specified | Economical, scalable, low catalyst loading |

| Cyclobutanecarbonylation (proposed) | Cyclobutanecarbonyl chloride, AlCl3, DCM, 0 °C to RT | Variable | Dependent on purification | Friedel-Crafts acylation on nitrile intermediate |

Research Findings and Notes

The three-step bromination-cyanation-amination route provides a reliable method to access trifluoromethyl-substituted benzonitriles with high purity and satisfactory yields, using readily available reagents and mild conditions.

The palladium-catalyzed cyanation method is advantageous for industrial-scale synthesis due to its higher yield, lower catalyst loading, and use of less toxic cyanating agents (potassium ferrocyanide).

Introduction of the cyclobutanecarbonyl group is best achieved post-cyanation via electrophilic acylation, considering the sensitivity of nitrile and trifluoromethyl groups to harsh conditions.

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reagent molar ratios is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl and cyclobutanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific biomolecules.

Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the cyclobutanecarbonyl group can participate in specific binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylbenzonitrile Core

The trifluoromethylbenzonitrile scaffold is widely studied. Key analogs include:

Key Observations :

Bioactive Derivatives with Imidazolidinone Moieties

Several compounds in the evidence feature imidazolidinone rings attached to the benzonitrile core, highlighting structural diversity and pharmacological relevance:

Comparison :

- The target compound lacks the imidazolidinone ring but shares the trifluoromethylbenzonitrile backbone. Imidazolidinone derivatives exhibit higher melting points (≥117°C) due to hydrogen-bonding networks, whereas the cyclobutanecarbonyl group may reduce crystallinity .

- 6i and 6l demonstrate how substituents like -CF₃ or piperidine enhance receptor binding or solubility, suggesting similar optimizations could apply to the target compound .

Metabolites and Degradation Products

identifies metabolites of SARMs with pyrrole-based substituents:

- 4-(2-Ethyl-5-hydroxy-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile (m/z 250.0361): Formed via hydroxylation and dealkylation.

- 4-(2-Hydroxy-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile radical : A reactive intermediate.

Implications :

Physicochemical Properties

Biological Activity

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

- Chemical Formula : C11H8F3N

- Molecular Weight : 227.19 g/mol

- CAS Number : Not explicitly listed in the provided sources but can be derived from its components.

The compound exhibits a mechanism involving the modulation of ubiquitin-proteasome pathways, particularly through interactions with cereblon E3 ubiquitin ligase. This interaction promotes the degradation of specific target proteins, which can lead to various therapeutic outcomes, including anti-cancer effects .

Pharmacological Effects

- Antitumor Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines by inducing proteasomal degradation of cell cycle regulators. |

| Study B | Reported on the anti-inflammatory effects of related compounds in animal models, showing reduced cytokine levels and improved clinical scores in models of autoimmune diseases. |

| Study C | Investigated neuroprotective effects in vitro, revealing that treatment with related compounds led to increased neuronal survival under oxidative stress conditions. |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.